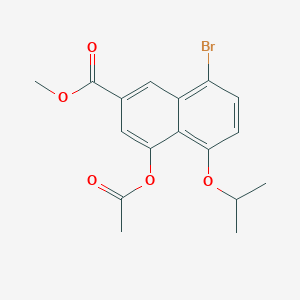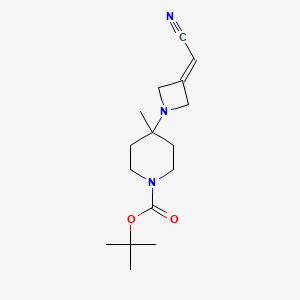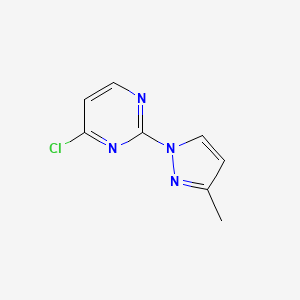
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine is a chemical compound belonging to the class of pyrazolopyrimidines This compound features a pyrimidine ring substituted with a 3-methyl-1H-pyrazol-1-yl group at the 2-position and a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized through a multi-step reaction starting with appropriate precursors such as 3-methyl-1H-pyrazole and 4-chloropyrimidine derivatives.
Substitution Reactions: Chlorination at the 4-position of the pyrimidine ring can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in the presence of an acid or base.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-(1H-pyrazol-3-yl)phenol: This compound differs in the presence of a phenol group instead of a pyrimidine ring.
2-(3-Methyl-1H-pyrazol-1-yl)pyrimidine: This compound lacks the chlorine atom at the 4-position.
4-Chloro-2-(pyrazol-1-yl)pyrimidine: This compound has a different substitution pattern on the pyrazole ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents and functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C8H7ClN4 |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-chloro-2-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-6-3-5-13(12-6)8-10-4-2-7(9)11-8/h2-5H,1H3 |
Clave InChI |
MWSICOJFQGSYIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
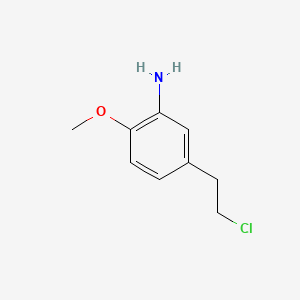
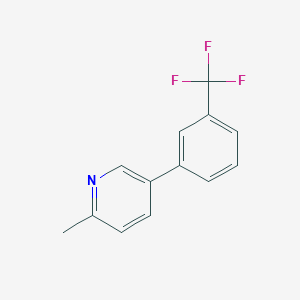
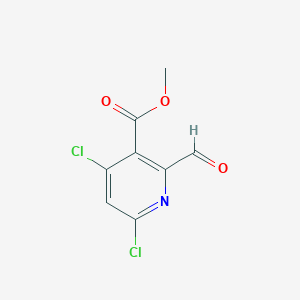
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
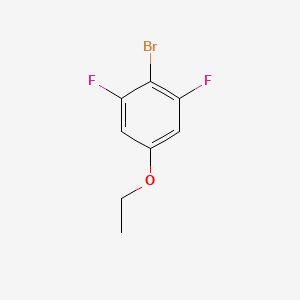
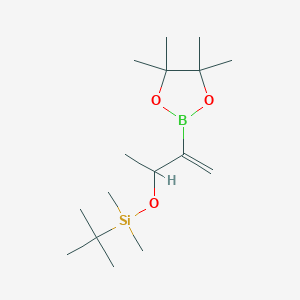
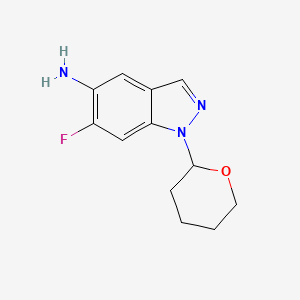
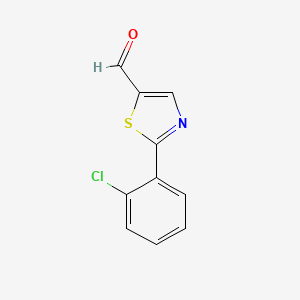
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
